Cas no 144186-57-2 (2,3-Dihydrofuro[2,3-b]pyridin-3-ol)

2,3-Dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound featuring a fused furan-pyridine core with a hydroxyl substituent at the 3-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both oxygen and nitrogen heteroatoms enhances its versatility in forming diverse derivatives through functionalization. Its rigid bicyclic framework may contribute to improved binding affinity in bioactive molecules, making it valuable for medicinal chemistry applications. The hydroxyl group offers a handle for further modifications, enabling selective derivatization. High purity grades ensure consistency in research and development processes. Suitable for use in cross-coupling reactions and scaffold diversification, this compound is a promising building block for drug discovery.
2,3-Dihydrofuro[2,3-b]pyridin-3-ol structure
144186-57-2 structure
Product Name:2,3-Dihydrofuro[2,3-b]pyridin-3-ol
CAS No:144186-57-2
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD18836698
CID:108658
PubChem ID:18939496
Update Time:2025-05-27

2,3-Dihydrofuro[2,3-b]pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
    • Furo[2,3-b]pyridin-3-ol,2,3-dihydro-
    • 2,3-dihydro-furo[2,3-b]pyridin-3-ol
    • AK-54974
    • ANW-69010
    • Aza-7-cumaranol-3
    • CTK8C2793
    • KB-67301
    • SureCN7301219
    • D97315
    • SCHEMBL7301219
    • DTXSID40596679
    • AS-78308
    • Furo[2,3-b]pyridin-3-ol, 2,3-dihydro-
    • CS-0187924
    • Furo[2,3-b]pyridin-3-ol, 2,3-dihydro- (9CI)
    • 144186-57-2
    • DB-346446
    • 2H,3H-FURO[2,3-B]PYRIDIN-3-OL
    • MDL: MFCD18836698
    • Inchi: 1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2
    • InChI Key: MMDXUEZJGJQZDK-UHFFFAOYSA-N
    • SMILES: O1C2=C(C=CC=N2)C(C1)O

Computed Properties

  • Exact Mass: 137.04771
  • Monoisotopic Mass: 137.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.35
  • LogP: 0.50740

2,3-Dihydrofuro[2,3-b]pyridin-3-ol Pricemore >>

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2,3-Dihydrofuro[2,3-b]pyridin-3-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:144186-57-2)2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Order Number:A1248963
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:10
Price ($):219
Email:sales@amadischem.com

Additional information on 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Comprehensive Overview of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS No. 144186-57-2): Properties, Applications, and Research Insights

2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS No. 144186-57-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. This furopyridine derivative features a fused ring system combining furan and pyridine moieties, which contributes to its versatile reactivity and potential biological activities. Researchers are particularly interested in its hydrogen-bonding capacity and electron-rich aromatic system, making it a valuable scaffold for drug discovery.

In recent years, the demand for heterocyclic building blocks like 2,3-Dihydrofuro[2,3-b]pyridin-3-ol has surged, driven by advancements in small-molecule therapeutics and catalysis. Google Trends data reveals growing searches for "furopyridine synthesis" and "CAS 144186-57-2 suppliers," reflecting industrial and academic interest. The compound’s chiral center at the 3-position also makes it relevant to asymmetric synthesis, a hot topic in green chemistry discussions.

The physicochemical properties of 144186-57-2 include moderate water solubility due to its hydroxyl group, while its logP value suggests favorable membrane permeability—a key consideration for bioavailability optimization in drug design. Computational studies (e.g., DFT calculations) predict strong interactions with biological targets, particularly enzymes involved in inflammatory pathways, aligning with current research trends in immunomodulators.

From a synthetic chemistry perspective, 2,3-Dihydrofuro[2,3-b]pyridin-3-ol serves as a precursor for N-heterocyclic carbene ligands and photocatalysts, addressing the market need for sustainable chemical processes. Patent analyses show its incorporation in OLED materials and biodegradable polymers, responding to the global push for eco-friendly technologies. These applications leverage the compound’s fluorescence properties and thermal stability.

Quality control of CAS 144186-57-2 typically involves HPLC purity analysis and NMR spectroscopy, with industry benchmarks requiring ≥98% purity for research use. Storage recommendations emphasize protection from light and moisture to preserve its chemical integrity, a frequent query among laboratory technicians. Suppliers often provide custom synthesis services to meet diverse structure-activity relationship (SAR) study requirements.

Emerging studies explore the compound’s potential in neuroprotective agents, coinciding with rising public interest in neurodegenerative disease treatments. Its structural similarity to natural alkaloids has prompted investigations into plant-derived therapeutics, a trending topic in alternative medicine forums. However, comprehensive toxicological profiles remain an active area of research to ensure safety in potential applications.

In material science, derivatives of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol demonstrate promise in organic semiconductors, with recent publications highlighting their charge transport efficiency. This aligns with the tech industry’s focus on flexible electronics, as evidenced by search engine spikes for "organic electronic materials 2024." The compound’s π-conjugated system enables tunable electronic properties through strategic functionalization.

Regulatory databases classify 144186-57-2 as a research chemical without restrictive controls, though proper laboratory safety protocols must be followed. Analytical methods like LC-MS and X-ray crystallography are employed to characterize its polymorphic forms—a critical factor for pharmaceutical formulation consistency, frequently discussed in FDA guidance documents.

The future outlook for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol research includes structure-based drug design and catalytic system development, with particular emphasis on enantioselective transformations. Its adaptability positions it as a compelling subject for interdisciplinary studies bridging chemistry, biology, and materials engineering—addressing contemporary scientific challenges while meeting commercial demands for innovative molecular entities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:144186-57-2)2,3-Dihydrofuro[2,3-b]pyridin-3-ol
A1248963
Purity:99%
Quantity:1g
Price ($):219
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